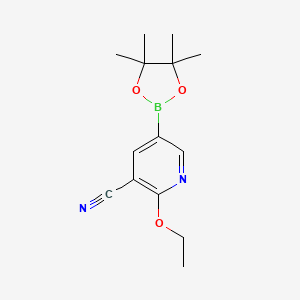
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine is a chemical compound also known as Sulconazole. It is classified as an antifungal agent and is used in the treatment of fungal infections. Sulconazole is a derivative of imidazole and has a broad spectrum of activity against various fungal species.
Wirkmechanismus
Sulconazole works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes. This leads to the disruption of the fungal cell membrane and ultimately, the death of the fungal cell. Sulconazole also has activity against the enzymes involved in the synthesis of fungal cell wall components such as chitin and β-glucan.
Biochemische Und Physiologische Effekte
Sulconazole has been shown to have low toxicity and high selectivity for fungal cells. It has minimal effects on mammalian cells and does not interfere with the normal function of human cells. Sulconazole has also been found to have good penetration into the skin and nails, which makes it an effective treatment for fungal infections in these areas.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Sulconazole is its broad spectrum of activity against various fungal species. It is also effective against biofilms, which are a major cause of antifungal resistance. However, Sulconazole has some limitations in laboratory experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. Sulconazole also has low bioavailability, which means that it may not be effective in vivo.
Zukünftige Richtungen
There are several future directions for research on Sulconazole. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of research is the evaluation of Sulconazole for its activity against other types of microorganisms such as bacteria and viruses. In addition, Sulconazole has potential applications in the treatment of other conditions such as cancer and inflammation. Further studies are needed to explore these potential uses of Sulconazole.
Synthesemethoden
The synthesis of Sulconazole involves the reaction of 6-chloro-2-(methylsulfinyl)pyrimidin-4-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol or isopropyl alcohol.
Wissenschaftliche Forschungsanwendungen
Sulconazole has been extensively studied for its antifungal activity against various fungal species. It has been found to be effective against dermatophytes, yeasts, and molds. Sulconazole has also been evaluated for its activity against biofilms, which are communities of microorganisms that are resistant to conventional antifungal agents. In addition, Sulconazole has been investigated for its potential use in the treatment of other conditions such as leishmaniasis, a parasitic disease caused by protozoa.
Eigenschaften
IUPAC Name |
6-chloro-N-ethyl-2-methylsulfinylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-3-9-6-4-5(8)10-7(11-6)13(2)12/h4H,3H2,1-2H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKBXGBDISXMKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)S(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693788 |
Source


|
| Record name | 6-Chloro-N-ethyl-2-(methanesulfinyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-ethyl-2-(methylsulfinyl)pyrimidin-4-amine | |
CAS RN |
1289385-39-2 |
Source


|
| Record name | 6-Chloro-N-ethyl-2-(methanesulfinyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B577596.png)


![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)
![5-Chloro-[2,3'-bipyridin]-5'-amine](/img/structure/B577602.png)
![Tert-butyl 4-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B577603.png)


![Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B577608.png)
![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)


